![molecular formula C10H10ClN3O B1467473 [1-(3-cloro-2-metilfenil)-1H-1,2,3-triazol-4-il]metanol CAS No. 1250015-74-7](/img/structure/B1467473.png)
[1-(3-cloro-2-metilfenil)-1H-1,2,3-triazol-4-il]metanol
Descripción general
Descripción
[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C10H10ClN3O and its molecular weight is 223.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Ureasa
[1-(3-cloro-2-metilfenil)triazol-4-il]metanol: se ha estudiado por su potencial como inhibidor de la ureasa. La ureasa es una enzima que cataliza la hidrólisis de la urea en dióxido de carbono y amoníaco, lo que puede provocar diversos problemas de salud como cálculos renales y úlceras pépticas . La eficacia del compuesto como inhibidor de la ureasa sugiere su posible aplicación en el tratamiento y prevención de enfermedades causadas por la actividad excesiva de la ureasa.
Química Farmacéutica
En química farmacéutica, la parte de tiourea es significativa, y se han sintetizado derivados del compuesto en cuestión como híbridos de tiourea . Estos híbridos han mostrado una potente actividad anti-ureasa, lo que indica su posible uso en el desarrollo de nuevos agentes farmacéuticos.
Evaluación Bioquímica
El compuesto ha sido sometido a evaluación bioquímica para determinar su actividad inhibitoria contra la ureasa de haba (JBU), con valores de IC50 que van de 0,0019 ± 0,0011 a 0,0532 ± 0,9951 μM . Esto sugiere que podría ser un candidato fuerte para su posterior desarrollo como agente terapéutico.
Química Computacional
Enfoques computacionales: como el acoplamiento molecular y las simulaciones de dinámica molecular se han empleado para comprender la interacción de los derivados del [1-(3-cloro-2-metilfenil)triazol-4-il]metanol con la ureasa . Esta aplicación es crucial para predecir el comportamiento del compuesto y optimizar su estructura para una mejor eficacia.
Técnicas Analíticas
Se han utilizado diversas técnicas analíticas como FT-IR, 1H-NMR y 13C-NMR para caracterizar el compuesto y sus derivados . Estas técnicas son esenciales para confirmar la estructura y la pureza del compuesto, lo cual es fundamental para su aplicación en la investigación científica.
Propiedades Antioxidantes
Los derivados del compuesto se han evaluado por sus propiedades antioxidantes mediante ensayos como el ensayo de eliminación de radicales antioxidantes . Los antioxidantes son importantes para proteger el cuerpo del estrés oxidativo, y la eficacia del compuesto en esta área podría conducir a su uso en suplementos o medicamentos para la salud.
Propiedades Fisicoquímicas
Las propiedades ADMET (absorción, distribución, metabolismo, excreción y toxicidad) de los derivados del compuesto se han estudiado para evaluar sus propiedades fisicoquímicas . Comprender estas propiedades es crucial para el desarrollo de fármacos seguros y eficaces.
Actividad Inhibitoria de la Enzima
El compuesto se ha evaluado por su actividad inhibitoria de la enzima, particularmente contra la ureasa de haba . Esta actividad es importante para la posible aplicación terapéutica del compuesto en el tratamiento de afecciones asociadas a la ureasa.
Mecanismo De Acción
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Related compounds have been found to inhibit the enzyme urease , which is involved in several biochemical pathways, including the urea cycle. This suggests that [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol may also affect similar pathways.
Result of Action
Related compounds have shown inhibitory activity against various enzymes , suggesting that this compound may also have similar effects.
Propiedades
IUPAC Name |
[1-(3-chloro-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-9(11)3-2-4-10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMDWYDJDODNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


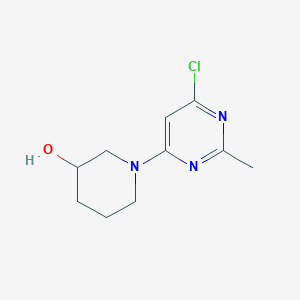
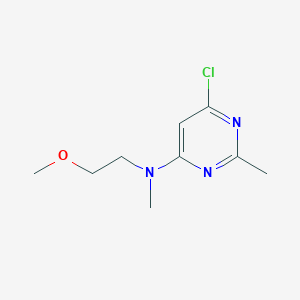
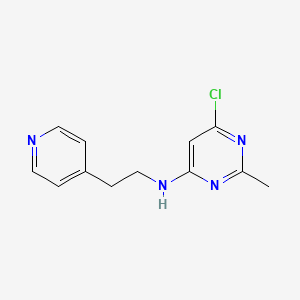
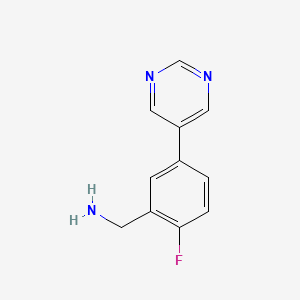
![6,6-Dioxo-6lambda(6)-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)
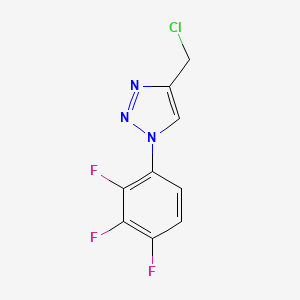
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)
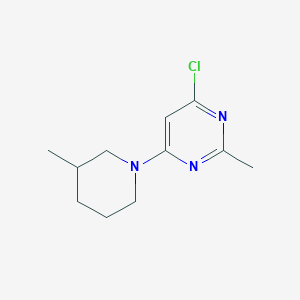
![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)
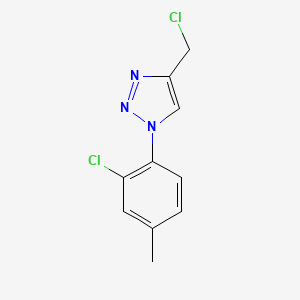
![4-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467410.png)
![{1-[(4-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467411.png)
